molecular formula C11H14ClNO2 B1522781 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride CAS No. 79025-21-1

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

Cat. No.: B1522781
CAS No.: 79025-21-1
M. Wt: 227.69 g/mol
InChI Key: RCMFQTWGBQONDW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is systematically identified through multiple nomenclature systems and registry numbers that establish its precise chemical identity. The compound is registered under Chemical Abstracts Service number 79025-21-1 for the hydrochloride salt form, while the parent free acid carries the registration number 30265-11-3. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid hydrochloride, reflecting its structural composition and salt formation. Alternative systematic names include this compound and 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride, demonstrating the various acceptable approaches to describing this complex molecular structure.

The compound exhibits numerous synonymous designations that reflect its structural characteristics and applications. These include 1-amino-1-tetralincarboxylic acid, 1-Amino-2:3-benzcyclohexane-1-carboxylic acid, and 1,2,3,4-Tetrahydro-1-amino-1-naphthoic acid. The diversity of naming conventions reflects the compound's significance across multiple chemical disciplines and its recognition within various chemical database systems. The term "tetralin" derivative frequently appears in chemical literature, referencing the tetrahydronaphthalene backbone structure that forms the core of this amino acid analog. This nomenclature variety demonstrates the compound's established presence in chemical literature and its recognition across international chemical registry systems.

Structural Classification

The structural architecture of this compound places it within several important chemical classification categories. Primarily, this compound functions as a non-proteinogenic amino acid, meaning it does not occur among the standard twenty amino acids encoded by the universal genetic code. Non-proteinogenic amino acids represent a vast class of over 140 naturally occurring compounds that participate in protein structures through post-translational modifications or specialized biosynthetic pathways. This particular compound features a quaternary carbon center at the alpha position, where both the amino group and carboxylic acid functionality are attached to the same carbon atom along with the tetrahydronaphthalene ring system.

The tetrahydronaphthalene backbone classifies this molecule as a bicyclic aromatic derivative. Tetrahydronaphthalene, commonly known as tetralin, represents a partially hydrogenated derivative of naphthalene with the chemical formula C10H12. The incorporation of this aromatic system into an amino acid framework creates a conformationally constrained structure that differs significantly from flexible aliphatic amino acids. The aromatic character contributes to the compound's physical properties, including its absorption characteristics and hydrophobic interactions. The bicyclic nature of the tetrahydronaphthalene system introduces significant conformational rigidity compared to linear amino acid structures, potentially influencing protein folding patterns and molecular recognition events when incorporated into peptide sequences.

Non-proteinogenic Amino Acid Classification

Within the broader category of non-proteinogenic amino acids, this compound occupies a specialized niche as a conformationally constrained aromatic amino acid derivative. Non-proteinogenic amino acids serve diverse biological functions, including roles as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and pharmacological compounds. Many of these compounds demonstrate importance in cellular bioenergetics and can play crucial roles in specialized metabolic pathways beyond standard protein synthesis. The structural complexity of this particular compound, featuring both aromatic character and conformational constraint, positions it among the more sophisticated members of this chemical class.

The compound's classification extends to its role as a building block for nonribosomal peptide synthesis, a biosynthetic pathway independent of messenger ribonucleic acid templates. Nonribosomal peptide synthetases can incorporate various non-canonical amino acid building blocks into complex molecular scaffolds, often resulting in bioactive natural products with therapeutic potential. The tetrahydronaphthalene-containing amino acid represents the type of structurally diverse building block that contributes to the chemical diversity observed in nonribosomal peptide natural products. Its aromatic character and conformational rigidity make it particularly valuable for creating peptide analogs with enhanced stability and altered biological activity profiles compared to peptides composed entirely of proteinogenic amino acids.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular architecture and functional group composition. The hydrochloride salt form exhibits a molecular weight of 227.69 grams per mole, representing an increase from the 191.23 grams per mole observed for the free acid form due to the incorporated hydrogen chloride molecule. The compound demonstrates a calculated density of 1.2 plus or minus 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. The boiling point is calculated at 366.1 plus or minus 42.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant thermal stability.

Property Value Units Reference
Molecular Weight (HCl salt) 227.69 g/mol
Molecular Weight (free acid) 191.23 g/mol
Molecular Formula (HCl salt) C11H14ClNO2 -
Molecular Formula (free acid) C11H13NO2 -
Density 1.2 ± 0.1 g/cm³
Boiling Point 366.1 ± 42.0 °C at 760 mmHg
Flash Point 175.2 ± 27.9 °C
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C
Index of Refraction 1.596 -
LogP 1.36 -
Polar Surface Area 63.32 Ų

The compound exhibits a flash point of 175.2 plus or minus 27.9 degrees Celsius, indicating moderate flammability characteristics. Vapor pressure measurements of 0.0 plus or minus 0.9 millimeters of mercury at 25 degrees Celsius suggest low volatility at ambient conditions. The index of refraction value of 1.596 reflects the compound's optical density and aromatic character. The logarithm of the partition coefficient value of 1.36 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics that could influence membrane permeability and solubility properties. The polar surface area of 63.32 square angstroms provides insight into the compound's hydrogen bonding potential and molecular interactions.

The hydrochloride salt formation significantly influences the compound's solubility and handling characteristics compared to the free acid form. Salt formation typically enhances water solubility while maintaining the essential structural and chemical properties of the parent amino acid. The presence of the chloride counterion creates additional opportunities for ionic interactions and can influence crystallization patterns and storage stability. These physical property modifications make the hydrochloride salt form particularly suitable for research applications requiring enhanced solubility or specific handling characteristics while preserving the fundamental chemical behavior of the tetrahydronaphthalene amino acid scaffold.

Properties

IUPAC Name

1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMFQTWGBQONDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride

Optical Resolution and Hofmann Rearrangement Route

A practical and efficient synthetic route to this compound involves the optical resolution of a racemic precursor followed by a Hofmann rearrangement step. This method was detailed in research by Kamijo and Yamamoto (2001), focusing on a closely related compound, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride, which shares structural similarities and synthetic strategies with the target compound.

Key Steps:
  • Optical Resolution : The racemic 2-(3-methoxybenzyl)succinic acid is resolved using an optically active amine salt to obtain the optically pure acid (R)-1.
  • Conversion to Optically Active Acid : The optically active acid (R)-1 is then converted to (S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.
  • Hofmann Rearrangement : The amide derived from the acid undergoes Hofmann rearrangement under controlled conditions to yield the optically active amino compound.
  • Formation of Hydrochloride Salt : Treatment with concentrated hydrochloric acid produces the hydrochloride salt with high yield and enantiomeric excess (96% yield, 98.1% ee).
Reaction Conditions and Yields:
Step Conditions Yield (%) Enantiomeric Excess (%)
Optical resolution of racemic acid Salt formation with optically active amine 88 Not specified
Hofmann rearrangement Amide treated under rearrangement conditions 96 98.1
Hydrochloride salt formation Concentrated HCl treatment High High

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Optical Resolution + Hofmann Rearrangement High enantiomeric purity, practical scale synthesis High yield, stereoselective Requires resolution step
Esterification + Amide Formation + HCl Salt Formation Straightforward, uses common reagents Good purity, scalable May require multiple purification steps
Cyclization + Alkylation + Salt Formation Versatile for derivative synthesis Allows diverse substitution patterns More complex multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • IUPAC Name : 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride
  • Physical Form : Solid

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. It acts as a precursor for the synthesis of various bioactive compounds that may exhibit neuroprotective properties. Research indicates its involvement in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Antidepressant Activity

Studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models. For instance, the compound's ability to enhance serotonergic activity suggests potential applications in treating depression and anxiety disorders.

Analgesic Properties

Research has demonstrated that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure allows for the formation of cross-linked networks that improve material strength and durability.

Coatings and Adhesives

The compound's chemical reactivity makes it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and provide additional functionalities such as resistance to environmental degradation.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
NeuropharmacologyPrecursor for bioactive compoundsModulates neurotransmitter systems
Antidepressant ActivityPotential treatment for depressionEnhances serotonergic activity
Analgesic PropertiesPain management therapiesModulates pain pathways
Polymer ChemistryBuilding block for novel polymersImproves mechanical properties
Coatings and AdhesivesEnhances adhesion propertiesIncreases resistance to environmental degradation

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives from this compound. The derivatives demonstrated significant activity at serotonin receptors, indicating their potential use as antidepressants.

Case Study 2: Polymer Development

In a collaborative research project between universities and industry partners, researchers developed a new class of biodegradable polymers using this compound as a key monomer. The resulting materials exhibited enhanced tensile strength and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the naphthalene ring provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs differ in substitution patterns, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Key Structural Features Biological Activity/Application Reference
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride Carboxylic acid, amine at 1-position, HCl salt Inactive in Walker rat carcinoma models
N-(2-Aminoethyl)-1,2,3,4-tetrahydro-naphthalene-1-carboxamide hydrochloride Carboxamide, ethylenediamine substituent Pharmaceutical intermediate; sterility-tested
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Methoxy substituent at 6-position Research chemical (purity: 95%)
(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid Amine at 2-position, stereospecific (S-config) Potential enzyme inhibitor (catalogued rare chemical)
1-Aminocyclopentanecarboxylic acid Cyclopentane core (no aromaticity) Active in Walker rat carcinoma models

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., 6-methoxy derivative) may enhance solubility or modulate electronic interactions in drug-receptor binding .
  • Scaffold Differences: Non-aromatic analogs like 1-aminocyclopentanecarboxylic acid exhibit significant biological activity in cancer models, unlike the inactive tetralin-based compound, highlighting the role of aromaticity in pharmacological profiles .
Physicochemical Properties
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base or ester analogs (e.g., ethyl ester derivative) .
  • Stability : Regulatory-grade analogs undergo stringent testing (e.g., pH 5.8–6.5, sterility) to meet pharmacopeial standards, ensuring compatibility in biological systems .

Biological Activity

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The chemical formula for this compound is C11_{11}H13_{13}ClN2_2O2_2, with a molecular weight of approximately 227.69 g/mol. It is typically presented as a hydrochloride salt to enhance its solubility and stability in biological systems .

This compound exhibits several biological activities:

  • Neurotransmitter Modulation : This compound acts as a modulator of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. Research has shown that it can influence the activity of EAAT1 and EAAT2, potentially impacting synaptic transmission and neuroprotection .
  • Anticancer Activity : The compound has been studied for its potential role in cancer therapy. It may inhibit tumor cell proliferation by affecting amino acid transport mechanisms that are often upregulated in cancer cells. This inhibition can lead to reduced availability of essential nutrients for tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Study Biological Activity Findings Reference
Study 1EAAT ModulationIncreased uptake of glutamate in neuronal cultures.
Study 2Anticancer PotentialInhibition of proliferation in various cancer cell lines.
Study 3Neuroprotective EffectsReduced neuronal death under excitotoxic conditions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Models of Excitotoxicity : A study demonstrated that treatment with this compound significantly reduced neuronal death in models of excitotoxicity induced by excessive glutamate levels. This suggests its potential use in neurodegenerative diseases where glutamate toxicity is a concern .
  • Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by targeting amino acid transport pathways critical for tumor metabolism. The results indicate that it may serve as a lead compound for developing novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride, and how can purity be optimized?

  • Synthesis : A common approach involves carboxylation of 1-naphthol derivatives followed by amination. For example, carboxylation of 1-naphthol using carbon dioxide under alkaline conditions yields intermediates like 1-hydroxy-2-naphthoic acid, which can be further functionalized via reductive amination or catalytic hydrogenation .
  • Purity Optimization : Use high-resolution chromatography (HPLC or GC-MS) to isolate intermediates and final products. Evidence from similar naphthalene derivatives suggests that recrystallization in ethanol/water mixtures improves crystallinity and purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Key Methods :

  • NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., distinguishing between tetrahydro-naphthalene ring protons and amine groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., parent ion at m/z 183.68 for the free base; adducts at m/z 254.76 for the hydrochloride salt) .
  • Elemental Analysis : Ensure stoichiometric chlorine content (~13.9% for hydrochloride salts) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the amine group or decarboxylation. Stability studies on related naphthalene carboxamides indicate ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield in large-scale synthesis?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve hydrogenation efficiency for tetrahydro-naphthalene ring formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility during amination steps, while non-polar solvents (e.g., chlorobenzene) reduce side reactions in carboxylation .

Q. What methodologies are recommended for resolving chiral centers in this compound, and how does stereochemistry impact biological activity?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases .
  • Biological Relevance : Stereochemistry at the 1-amino position may affect receptor binding affinity, as seen in decongestant analogs (e.g., N-(2-aminoethyl)-tetrahydronaphthalene derivatives) .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic pathways?

  • Experimental Design :

  • ADME Profiling : Radiolabel the compound (e.g., ¹⁴C at the carboxylic acid group) for tracking in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in plasma and urine .

Q. How should contradictory data on toxicity or bioactivity be addressed in literature reviews?

  • Resolution Strategies :

  • Cross-validate findings using standardized assays (e.g., OECD guidelines for cytotoxicity) .
  • Conduct dose-response studies to clarify threshold effects, as toxicity in naphthalene derivatives is often dose-dependent .

Q. What computational tools are suitable for modeling receptor-ligand interactions involving this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with aminergic receptors (e.g., α-adrenergic receptors) .
  • MD Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over nanosecond timescales .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride
Reactant of Route 2
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.